CAY10583 is a synthetic compound widely employed in scientific research as a selective agonist of the Leukotriene B4 receptor type 2 (BLT2). [, , , , ] BLT2 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation, immune response, and tissue repair. [, ] While its endogenous ligand is 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), CAY10583 exhibits higher potency and selectivity for BLT2, making it a valuable tool for studying BLT2-mediated signaling pathways and their therapeutic potential. [, , ]
CAY10583 is a synthetic compound that acts as a selective agonist for the leukotriene B4 receptor type 2 (BLT2). It is primarily studied for its potential therapeutic applications in pain management and wound healing. The compound has garnered attention due to its ability to modulate inflammatory responses and influence cellular processes related to pain perception.
CAY10583 was developed as part of research aimed at exploring the pharmacological properties of leukotriene receptors. Its synthesis and characterization have been documented in various scientific studies, highlighting its role in receptor activation and biological effects on inflammation and pain pathways .
The synthesis of CAY10583 involves several chemical reactions that lead to the formation of its active structure. The compound can be synthesized through methods such as solid-phase peptide synthesis or other organic synthesis techniques tailored to produce specific derivatives.
CAY10583's molecular structure is critical for its function as a receptor agonist. The compound features a specific arrangement of functional groups that facilitate binding to the BLT2 receptor.
CAY10583 undergoes specific chemical reactions that are significant for its biological activity.
The mechanism by which CAY10583 exerts its effects involves complex interactions at the cellular level.
Understanding the physical and chemical properties of CAY10583 is essential for predicting its behavior in biological systems.
CAY10583 has significant scientific uses primarily in pharmacology and medicinal chemistry.
The systematic chemical designation for CAY10583 according to International Union of Pure and Applied Chemistry (IUPAC) conventions is 4′-{[pentanoyl(phenyl)amino]methyl}-1,1′-biphenyl-2-carboxylic acid. This nomenclature precisely defines its molecular architecture, identifying three key components: 1) a pentanoyl group (C₄H₉C=O), 2) an N-phenylamide linkage, and 3) a biphenyl carboxylic acid moiety with specific positional substitution [6] [9]. The molecular formula is C₂₅H₂₅NO₃, indicating a complex organic structure comprising 25 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and three oxygen atoms. This formula is consistent across chemical databases and analytical characterizations, with a calculated exact mass of 387.1834 g/mol and monoisotopic mass of 387.1834 g/mol [1] [9].
The Simplified Molecular-Input Line-Entry System (SMILES) provides machine-readable representations of CAY10583's structure:
CCCCC(=O)N(c1ccccc1)Cc1ccc(cc1)c1ccccc1C(=O)O
CCCCC(=O)N(c1ccccc1)Cc1ccc(cc1)c1ccccc1C(=O)O
[1] [9]These notations explicitly define the molecular connectivity: a pentanoyl chain (CCCCC(=O)
) attached to a secondary amine bearing both a phenyl group (N(c1ccccc1)
) and a benzyl linker (Cc1ccc(cc1)
). The benzyl group connects to a biphenyl system terminating in an ortho-substituted carboxylic acid (c1ccccc1C(=O)O
). The International Chemical Identifier (InChI) offers a hierarchical representation:
InChI=1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29)
IUJTVDNJFPZYBL-UHFFFAOYSA-N
[1] [9]The InChIKey serves as a unique, hashed identifier enabling precise database searches across chemical platforms.
CAY10583 exhibits distinct physicochemical characteristics critical to its pharmacological behavior:
Table 1: Key Physicochemical Properties of CAY10583
Property | Value | Significance |
---|---|---|
Molecular Weight | 387.18–387.47 g/mol | Indicates moderate size for drug-likeness |
XLogP | 6.07 | Suggests high lipophilicity; impacts membrane permeability |
Topological Polar Surface Area (TPSA) | 57.61 Ų | Predicts moderate passive cellular absorption |
Hydrogen Bond Acceptors | 4 | Influences solubility and protein-binding capacity |
Hydrogen Bond Donors | 1 | Affects water solubility and target interactions |
Rotatable Bonds | 9 | Relates to molecular flexibility and conformational adaptability |
Lipinski's Rule Violations | 1 (LogP > 5) | Indicates potential bioavailability challenges requiring formulation optimization |
The elevated LogP value reflects significant hydrophobicity, aligning with its poor aqueous solubility and DMSO-based experimental formulations (solubility: 2 mg/mL in DMSO). The TPSA falls within a moderate range (57.61 Ų), suggesting potential for passive cellular uptake despite the high LogP [1] [9] [10]. These properties collectively influence its pharmacokinetic profile, necessitating specialized delivery approaches for in vivo applications.
CAY10583 functions as a potent and selective full agonist of the Leukotriene B4 Receptor Type 2 (BLT2), a G-protein-coupled receptor (GPCR) expressed in epithelial cells, keratinocytes, and immune cells. Binding studies confirm nanomolar affinity for BLT2, with high selectivity over the related receptor BLT1. This specificity enables precise modulation of BLT2-dependent pathways without cross-reactivity concerns [2] [6]. BLT2 activation triggers intracellular signaling cascades involving Gαq and Gαi proteins, leading to phospholipase C activation, intracellular calcium mobilization, and downstream kinase activation [9].
Upon BLT2 engagement, CAY10583 initiates several physiologically relevant pathways:
Table 2: Documented Pharmacological Effects of CAY10583
Biological System | Concentration/Dose | Observed Effects | Signaling Pathways |
---|---|---|---|
Primary Keratinocytes | 1 nM – 1 μM | Enhanced migration without proliferation changes; accelerated wound closure in vitro | ERK phosphorylation |
Diabetic Wound Models | Topical 10 μM; IP 10 mg/kg | >20% faster closure vs. controls; complete healing by day 14 | TGF-β1 ↑, bFGF ↑ |
HepG2 Hepatoma Cells | 50 μM | AMPK/ACC phosphorylation; suppression of FAS, SREBP-1c | Metabolic reprogramming |
High-Fat Diet Obese Mice | 10 mg/kg daily × 4 weeks | Reduced weight gain, serum cholesterol, triglycerides; improved hepatic lipid markers | AMPK activation in liver tissue |
The compound’s therapeutic efficacy stems from synergistic mechanisms: immediate receptor-mediated cytoskeletal dynamics promoting cell motility, coupled with sustained growth factor induction supporting tissue regeneration. This multi-pathway engagement makes CAY10583 a promising prototype for conditions involving impaired tissue repair, particularly diabetic ulcers.
Compound Synonyms and Identifiers
Table 3: Comprehensive Chemical Identifiers for CAY10583
Identifier Type | Designation |
---|---|
Systematic Name | 4′-{[pentanoyl(phenyl)amino]methyl}-1,1′-biphenyl-2-carboxylic acid |
Common Synonyms | CAY-10583; CAY 10583; compound A (PMID:15866883) |
CAS Registry Number | 862891-27-8 |
PubChem CID | 51529932 |
PubChem SID | 178102782 |
ChemDoodle InChIKey | IUJTVDNJFPZYBL-UHFFFAOYSA-N |
Molecular Formula | C₂₅H₂₅NO₃ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7